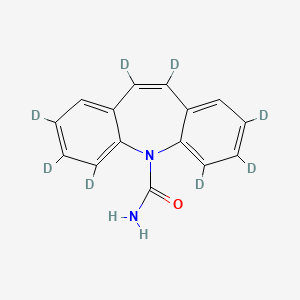
Carbamazepine-D8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamazepine-D8 is a deuterated form of carbamazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. The deuterated version, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamazepine-D8 can be synthesized from iminostilbene through a series of chemical reactions. One common method involves reacting iminostilbene with urea in a protonating medium . This process is advantageous as it avoids the use of toxic reagents and simplifies the reaction steps.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous synthesis processes. These processes utilize kinetic modeling and in-line Raman spectroscopy to monitor and optimize the reaction conditions . This approach ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamazepine-D8 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxide derivatives.
Reduction: Reduction reactions can convert carbamazepine into its dihydro derivatives.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with deuterium to form deuterated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and deuterium oxide for deuteration. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include carbamazepine epoxide, dihydrocarbamazepine, and various deuterated derivatives. These products are often used in further research and development of pharmaceutical compounds .
Wissenschaftliche Forschungsanwendungen
Carbamazepine-D8 has a wide range of applications in scientific research:
Wirkmechanismus
Carbamazepine-D8, like its non-deuterated counterpart, exerts its effects primarily through the blockade of voltage-gated sodium channels. This action stabilizes hyperexcited nerve membranes, inhibits repetitive neuronal firing, and reduces synaptic propagation of excitatory impulses . Additionally, it may act as an agonist at gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant and mood-stabilizing properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamazepine: The non-deuterated form, widely used in clinical settings.
Oxcarbazepine: A structural derivative with similar anticonvulsant properties but fewer side effects.
Lamotrigine: Another anticonvulsant with a different mechanism of action but used for similar indications.
Uniqueness
Carbamazepine-D8 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of drug concentrations is crucial .
Eigenschaften
Molekularformel |
C15H12N2O |
|---|---|
Molekulargewicht |
244.32 g/mol |
IUPAC-Name |
1,2,3,5,6,8,9,10-octadeuteriobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,7D,8D,9D,10D |
InChI-Schlüssel |
FFGPTBGBLSHEPO-PKSNNKEVSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1)C(=C(C3=CC(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



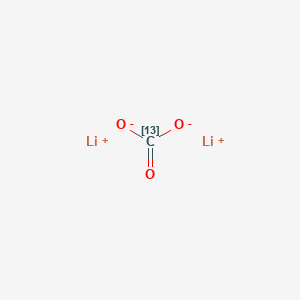
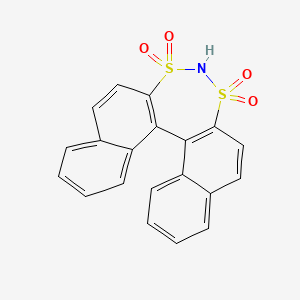
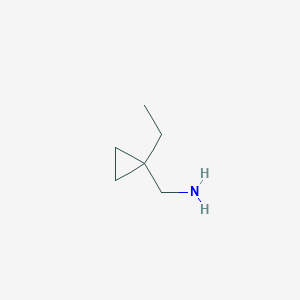

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15088301.png)
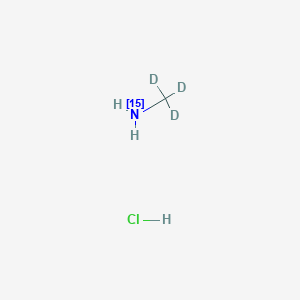
![N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15088309.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)

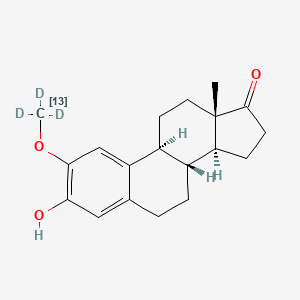


![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
